![molecular formula C18H22N2O B512754 2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one CAS No. 35073-86-0](/img/structure/B512754.png)
2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of pyridine, azepine, and indole
Méthodes De Préparation
The synthesis of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one typically involves multicomponent reactions. These reactions often include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods may involve optimization of reaction conditions, such as the choice of solvents and the sequence of reagent introduction, to maximize yield and purity.
Analyse Des Réactions Chimiques
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Applications De Recherche Scientifique
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one include:
4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-: This compound shares a similar pyridine and pyrimidine structure.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-: This compound has a similar naphthalene core structure. The uniqueness of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one lies in its combination of structural elements from pyridine, azepine, and indole, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
35073-86-0 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4g/mol |
Nom IUPAC |
2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one |
InChI |
InChI=1S/C18H22N2O/c1-12-9-10-18(2)16-14(7-5-11-20(18)17(12)21)13-6-3-4-8-15(13)19-16/h3-4,6,8,12,19H,5,7,9-11H2,1-2H3 |
Clé InChI |
PIQARLQHRWXSLS-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C |
SMILES canonique |
CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-hydroxy-1,2-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1H-indole-3-carboxylate](/img/structure/B512673.png)
![3-[Hydroxy(phenyl)methyl]-4-(4-morpholinylmethyl)-1-benzofuran-5-ol](/img/structure/B512687.png)
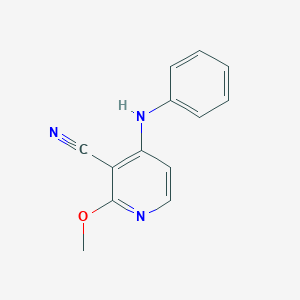
![3-amino-2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B512694.png)
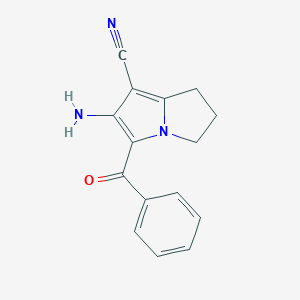
![4-benzyl-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B512722.png)
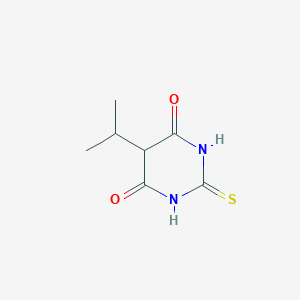
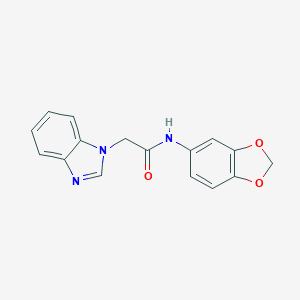
![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-isopropylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B512736.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B512743.png)
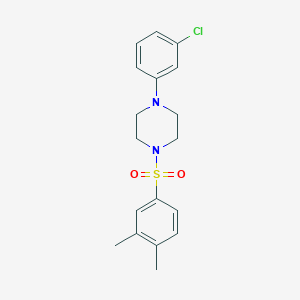
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512750.png)
![[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B512751.png)
![1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512752.png)
